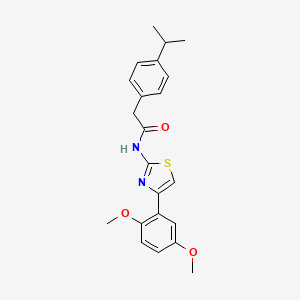

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-isopropylphenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-14(2)16-7-5-15(6-8-16)11-21(25)24-22-23-19(13-28-22)18-12-17(26-3)9-10-20(18)27-4/h5-10,12-14H,11H2,1-4H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAVTXMBYXWXOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-isopropylphenyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Substitution Reactions:

Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-isopropylphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Biology: It can be used as a tool compound to study biological pathways and molecular targets.

Materials Science: The compound may be explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-isopropylphenyl)acetamide would depend on its specific biological activity. Generally, thiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitutions

The target compound’s structural uniqueness lies in its 2,5-dimethoxyphenyl-thiazole and 4-isopropylphenyl-acetamide groups. Below is a comparison with similar compounds from the evidence:

Key Observations :

- Thiazole vs.

- Substituent Effects : The target’s 2,5-dimethoxy group may enhance electron-donating properties compared to halogenated (e.g., chloro in ) or alkylated (e.g., isopropyl in HC030031) analogs .

- Acetamide Variations : Piperazine-linked acetamides () introduce basic nitrogen atoms, which could improve solubility but reduce lipophilicity relative to the target’s isopropylphenyl group .

Physicochemical Properties

Melting Points and Stability

- The target compound’s melting point is unreported, but analogs with similar substituents (e.g., 2,5-dimethoxy groups in ) may exhibit elevated melting points due to crystallinity from planar aromatic systems .

- Piperazine-containing thiazoles () show melting points between 269–303°C, suggesting that bulky substituents (e.g., isopropylphenyl) in the target compound could similarly increase thermal stability .

Molecular Weight and Lipophilicity

- The target’s molecular weight (~408.48 g/mol) falls within the range of bioactive thiazoles (e.g., 410–446 g/mol in –2) .

- The 4-isopropylphenyl group likely increases lipophilicity (logP) compared to polar substituents like sulfamoylphenyl () or piperazine (), which may impact membrane permeability .

Spectroscopic Data and Structural Validation

- IR Spectroscopy : Thiazole-acetamides (–2) show characteristic C=O stretches (~1689–1714 cm⁻¹) and N-H bends (~3300 cm⁻¹), which would align with the target’s acetamide moiety .

- NMR : The target’s 2,5-dimethoxyphenyl group would produce distinct aromatic proton signals (δ 6.6–7.5 ppm) and methoxy singlets (δ ~3.8 ppm), similar to compounds in and .

Biological Activity

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-isopropylphenyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : This is achieved through the cyclization of α-haloketones and thioureas under acidic or basic conditions.

- Substitution Reactions : The thiazole derivative is then subjected to substitution reactions to introduce the isopropyl and acetamide groups.

- Acetylation : The final step involves acetylation to yield the acetamide derivative.

The molecular formula for this compound is , with a molecular weight of approximately 394.48 g/mol .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds structurally similar to this compound can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Compounds with similar thiazole structures have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

Anticancer Potential

Preliminary studies suggest that this compound could exhibit anticancer activity. Thiazole derivatives have been implicated in the modulation of cell signaling pathways associated with cancer progression, including apoptosis and cell proliferation . Further research is needed to elucidate the specific mechanisms involved.

The biological activity of this compound likely involves interaction with various molecular targets such as enzymes and receptors. The thiazole moiety may facilitate binding to these targets, leading to modulation of cellular processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison can be made with other thiazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide | Thiazole ring with p-tolylthio group | Antimicrobial, anticancer |

| N-(4-methylphenyl)thiazol-2-yl-acetamide | Thiazole ring with methyl substitution | Anti-inflammatory |

| N-(4-tert-butylphenyl)thiazol-2-yl-acetamide | Thiazole ring with tert-butyl group | Anticancer |

This table highlights how variations in substituents on the thiazole ring can influence biological activity, suggesting that further modifications could enhance efficacy .

Case Studies and Research Findings

Recent studies have focused on structure-activity relationship (SAR) analyses of thiazole derivatives to identify more potent compounds. For instance, a study demonstrated that specific modifications at various positions on the thiazole ring could enhance NF-kB activation in immune cells, indicating a potential immunomodulatory role for these compounds .

Moreover, a systematic investigation into the effects of different substituents on biological activity revealed that certain configurations significantly improved antimicrobial efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.